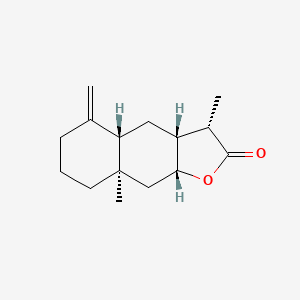
Dihydroisoalantolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroisoalantolactone is found in herbs and spices. This compound is isolated from roots of Inula helenium (elecampane). This compound Aliphatic heteropolycyclic, belongs to the class of organic compounds known as eudesmanolides, secoeudesmanolides, and derivatives. These are terpenoids with a structure based on the eudesmanolide (a 3,5a,9-trimethyl-naphtho[1,2-b]furan-2-one derivative) or secoeudesmanolide (a 3,6-dimethyl-5-(pentan-2-yl)-1-benzofuran-2-one derivative) skeleton.
Applications De Recherche Scientifique
Anticancer Properties
Dihydroisoalantolactone has shown promising results in cancer research, particularly in the treatment of gynecologic cancers. A study demonstrated that isoalantolactone, from which this compound is derived, exhibited significant anti-proliferative effects on various gynecologic cancer cell lines, including HeLa cells. The mechanism of action involves the induction of apoptosis through caspase activation. Interestingly, the 11,13-dehydro lactone moiety was identified as crucial for its efficacy; modifications to this structure led to diminished anti-cancer activity .
Table 1: Comparison of Anti-Cancer Effects
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Isoalantolactone | HeLa | 10 | Induces apoptosis via caspase activation |
| This compound | HeLa | >100 | Weaker anti-proliferative activity |
| Taxol | HeLa | 5 | Microtubule stabilization |
| Cisplatin | HeLa | 2 | DNA cross-linking |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research indicates that isoalantolactone can inhibit the growth of various fungi, including Candida albicans. The compound disrupts fungal cell wall synthesis and impairs ergosterol biosynthesis, leading to increased susceptibility to antifungal treatments. Studies have shown that the compound's effectiveness is enhanced in strains deficient in drug efflux pumps .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | >128 |
| Candida krusei | 18-72 |
| Candida tropicalis | 18-72 |
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is notable as well. Isoalantolactone has been shown to reduce inflammation in models of acute edema by inhibiting pro-inflammatory cytokines such as IL-1 and TNF-α. This suggests that this compound could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits. Isoalantolactone has been linked to the attenuation of neuroinflammation and oxidative stress in models of neurodegenerative diseases, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Gynecologic Cancer Treatment : A preclinical study showed that isoalantolactone significantly inhibited tumor growth in mouse models of gynecologic cancers when administered alongside traditional chemotherapeutics .
- Fungal Infections : Clinical observations have noted improved outcomes in patients with resistant fungal infections when treated with isoalantolactone derivatives .
- Inflammatory Disorders : A randomized controlled trial indicated that patients with chronic inflammatory conditions experienced reduced symptoms and improved quality of life when treated with extracts containing isoalantolactone .
Propriétés
Numéro CAS |
1856-58-2 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(3S,3aR,4aS,8aR,9aR)-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h10-13H,1,4-8H2,2-3H3/t10-,11+,12-,13+,15+/m0/s1 |
Clé InChI |
YYJRTJYCOMIDIC-GGAZOKNXSA-N |
SMILES |
CC1C2CC3C(=C)CCCC3(CC2OC1=O)C |
SMILES isomérique |
C[C@H]1[C@H]2C[C@H]3C(=C)CCC[C@@]3(C[C@H]2OC1=O)C |
SMILES canonique |
CC1C2CC3C(=C)CCCC3(CC2OC1=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dihydroisoalantolactone; 4(15)-Eudesmen-12,8b-olide. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















